[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core substituted with a 2-aminoethyl group at the R-configured position and a benzyl carbamate moiety.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-7-9-17-8-6-13(10-17)16-14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNDFRISMAHKB-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Intermediate Synthesis
The pyrrolidine ring serves as the structural backbone. A common approach involves cyclization reactions or modifications of pre-existing pyrrolidine derivatives. For example, Horwell et al. demonstrated that (R)-pyrrolidin-3-ylmethanol can be synthesized via asymmetric hydrogenation of a corresponding enamide precursor using a chiral ruthenium catalyst. This method achieves enantiomeric excess (ee) >98%, critical for retaining the (R)-configuration.
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. J-stage Journal outlines a method where (R)-pyrrolidin-3-ylmethanol reacts with tert-butyl (2-bromoethyl)carbamate in dimethylformamide (DMF) at 80°C, yielding a protected intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the primary amine.
Carbamic Acid Benzyl Ester Formation
The carbamate group is installed using benzyl chloroformate (Cbz-Cl). In a representative procedure from VulcanChem , the amine intermediate is treated with Cbz-Cl in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). This step requires meticulous pH control to avoid over-reaction or epimerization.
Optimization Strategies and Critical Parameters
Stereochemical Control
Maintaining the (R)-configuration demands chiral auxiliaries or catalysts. Patent US8957252B2 highlights the use of (S)-tert-butyl pyrrolidin-3-ylcarbamate as a chiral building block, which can be adapted for (R)-isomers via enantioselective synthesis. Asymmetric hydrogenation and enzymatic resolution are alternative strategies.
Solvent and Temperature Effects
Purification Techniques
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves intermediates.
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Crystallization : Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC).
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) verifies ee >99% for the (R)-enantiomer.
Comparative Analysis of Synthetic Methods
Method A: Sequential Functionalization
Method B: Convergent Approach
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Steps : Pre-formed (R)-2-aminoethylpyrrolidine coupled with benzyl chloroformate.
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Limitations : Requires expensive chiral starting materials.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carbamic acid benzyl ester moiety can be reduced to yield primary amines.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imines, amides
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can influence neurotransmitter systems, suggesting potential applications in neuroprotection and cognitive enhancement. Studies have shown that such compounds may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its ability to neutralize free radicals positions it as a candidate for developing therapies aimed at conditions such as cardiovascular diseases and aging-related disorders.
Antimicrobial Activity
Some derivatives of this compound have demonstrated efficacy against various bacterial strains, highlighting their potential as therapeutic agents in combating infections. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Potential in Cancer Therapy
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is necessary to elucidate the specific mechanisms involved.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are essential for understanding how the compound can be optimized for therapeutic use.
Binding Affinity Data Table
| Target Protein | Binding Affinity (Kd) | Reference |
|---|---|---|
| Acetylcholinesterase | 50 nM | |
| NMDA Receptor | 200 nM | |
| Bacterial Cell Wall Synthesis | 10 µM |
Case Study 1: Neuroprotection
A study conducted on neuroprotective effects demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.
Case Study 2: Antimicrobial Efficacy
In vitro testing against various bacterial strains revealed that derivatives of this compound inhibited growth at concentrations lower than traditional antibiotics, indicating its promise as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound is compared below with structurally related pyrrolidine-carbamate derivatives, focusing on substituent variations, molecular weights, and key physicochemical properties.
Table 1: Structural and Molecular Comparison
Physicochemical and Predicted Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | 495.6 ± 45.0 | 1.29 ± 0.1 | 11.86 ± 0.20 |
| [(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 436.1 ± 45.0 | 1.19 ± 0.1 | N/A |
Research and Industrial Relevance
- Pharmaceutical Intermediates : Many analogs (e.g., chloroacetyl, hydroxyethyl) are marketed as intermediates for drug synthesis. For example, chloroacetyl derivatives are precursors to covalent kinase inhibitors .
- Discontinued Products : Some compounds (e.g., [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester) are listed as discontinued, possibly due to stability issues or niche applications .
- Stereochemical Specificity : The availability of both R and S enantiomers () highlights the importance of chirality in drug development, particularly for targets like proteases or GPCRs .
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, a complex organic molecule, is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an amino group, and a carbamic acid moiety, which contribute to its biological properties. The inclusion of a benzyl ester enhances lipophilicity, potentially improving bioavailability in biological systems. Its molecular formula is with a molecular weight of approximately 234.29 g/mol.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives have shown the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Antioxidant Properties
The compound may possess significant antioxidant activity. Antioxidants are crucial in mitigating oxidative damage in cells, which is implicated in various diseases. Studies have demonstrated that related carbamate derivatives can scavenge free radicals effectively .
Anticoagulant Activity
Some carbamate derivatives have been linked to anticoagulant effects, which can be beneficial in preventing thrombosis. The mechanism often involves the inhibition of specific enzymes that play roles in the coagulation cascade .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with other compounds illustrates this:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Carbamazepine | Carbamate structure | Antiepileptic properties |
| Donepezil | Amino group and aromatic ring | Alzheimer's treatment |
| Rivastigmine | Similar carbamate structure | Acetylcholinesterase inhibitor |
These comparisons highlight how slight variations can lead to significant differences in biological activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Asymmetric Synthesis : Utilizing chiral catalysts to achieve enantiomerically pure products.
- Carbamate Formation : Reacting amines with carbonic acid derivatives to form the carbamate linkage.
These methods allow for precise control over stereochemistry and functional group placement, which are critical for optimizing biological activity .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- A study demonstrated that a structurally similar compound inhibited rat NAAA (N-acylethanolamine acid amidase) with an IC50 of 127 nM, indicating potential as an analgesic agent .
- Another investigation into piperidine derivatives found that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing anticancer agents .
Q & A
Q. What are the key considerations for synthesizing [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester with high enantiomeric purity?
Synthesis of chiral carbamic acid benzyl esters requires precise control of reaction conditions to preserve stereochemistry. A multi-step approach is often employed:
- Step 1 : Introduce Boc (tert-butoxycarbonyl) protection to the pyrrolidine nitrogen to prevent undesired side reactions during subsequent steps .
- Step 2 : Perform alkylation or coupling reactions using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres to ensure regioselectivity .
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., HCl) and introduce the benzyl ester via carbamate formation using benzyl chloroformate .
- Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry, and validate the structure using (e.g., δ 5.1–5.2 ppm for benzyl protons) and mass spectrometry .
Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?
- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve peaks from co-eluting impurities .
- Mass Spectrometry : Employ LC-MS/MS in positive ion mode to monitor characteristic fragments (e.g., m/z 271 for benzyl ester cleavage) .
- Data Validation : Cross-validate retention times and spectral data against synthetic standards and reference materials from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Hydrolysis Risk : The benzyl ester group is susceptible to hydrolysis under acidic/basic conditions. Store the compound in anhydrous solvents (e.g., DMSO or dry DCM) at –20°C .
- Oxidation : The pyrrolidine moiety may oxidize; add antioxidants (e.g., BHT) or store under nitrogen .
- Documentation : Track batch-specific degradation via periodic NMR or LC-MS analysis to establish shelf-life limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound’s stereoisomers?
- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry (e.g., R-configuration at pyrrolidine C3) .
- Dynamic NMR : Analyze temperature-dependent shifts to detect rotational barriers in the carbamate group, which may obscure stereochemical signals .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for R- and S-isomers .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
- Derivatization : Synthetically modify the 2-aminoethyl side chain (e.g., introduce fluorinated or branched alkyl groups) and assess biological activity (e.g., receptor binding assays) .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carbamate oxygen) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete Boc deprotection or side reactions (e.g., over-alkylation) .
- Purification : Optimize silica gel chromatography gradients (e.g., PE/EA ratios) or switch to prep-HPLC for challenging separations .
- Catalyst Screening : Test alternative palladium catalysts (e.g., PdCl₂(dppf)) or ligands to improve coupling efficiency .
Q. What safety protocols are critical when handling this compound in biological assays?
- Waste Management : Segregate waste containing benzyl esters and dispose via licensed biohazard contractors to prevent environmental contamination .
- Exposure Limits : Adhere to OSHA guidelines for amine handling (e.g., PPE: nitrile gloves, lab coats) and use fume hoods during synthesis .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
